1-Isoquinolinamine, 7-methoxy-

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Isoquinolinamine, 7-methoxy- involves a series of chemical reactions. One method involves warming a solution of 7-methoxyisoquinoline in N,N-dimethylaniline at 60° C, then adding sodium amide. The reaction mixture is heated at 130° C for 2 hours, stirred for an additional hour under the same conditions, and then cooled. The reaction mixture is poured into ice water and extracted with chloroform. The extract is washed with water, dried over anhydrous magnesium sulfate, and the drying agent is removed by filtration. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel and recrystallized from benzene to give the title compound.Molecular Structure Analysis

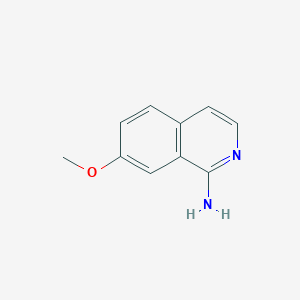

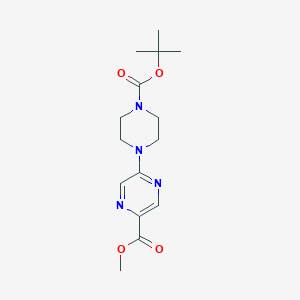

The molecular structure of 1-Isoquinolinamine, 7-methoxy- is represented by the InChI key DFGBZXMIKBTZGK-UHFFFAOYSA-N. The canonical SMILES representation is COC1=CC2=C (C=C1)C=CN=C2N.Chemical Reactions Analysis

The chemical reactions involving 1-Isoquinolinamine, 7-methoxy- are complex and involve multiple steps. For instance, the synthesis process involves reactions with N,N-dimethylaniline and sodium amide.Physical And Chemical Properties Analysis

1-Isoquinolinamine, 7-methoxy- has a molecular weight of 174.20 g/mol. Its molecular formula is C10H10N2O. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on dedicated chemical databases .Direcciones Futuras

The future directions of research on 1-Isoquinolinamine, 7-methoxy- could involve further exploration of its antitumor potential, as suggested by studies on isoquinolinamine analogs . Additionally, the development of new synthesis methods and the study of its mechanism of action could be areas of future research.

Propiedades

Número CAS |

42398-75-4 |

|---|---|

Nombre del producto |

1-Isoquinolinamine, 7-methoxy- |

Fórmula molecular |

C10H10N2O |

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

7-methoxyisoquinolin-1-amine |

InChI |

InChI=1S/C10H10N2O/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3,(H2,11,12) |

Clave InChI |

DFGBZXMIKBTZGK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C=CN=C2N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B8802221.png)

![3-Bromoimidazo[1,2-b]pyridazin-6-ol](/img/structure/B8802228.png)

![Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8802279.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]propan-2-amine](/img/structure/B8802310.png)